5-Fluoro-2-isopropoxybenzoic acid
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Overview
Description
5-Fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.
Esterification: Formation of esters such as methyl 5-fluoro-2-isopropoxybenzoate.
Reduction: Formation of 5-fluoro-2-isopropoxybenzyl alcohol.
Scientific Research Applications
5-Fluoro-2-isopropoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-isopropoxybenzoic acid: Similar structure but with different positional isomerism.
5-Fluoro-2-methoxybenzoic acid: Similar fluorinated benzoic acid derivative with a methoxy group instead of an isopropoxy group.
5-Fluoro-2-ethoxybenzoic acid: Another fluorinated benzoic acid derivative with an ethoxy group.
Uniqueness
5-Fluoro-2-isopropoxybenzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both fluorine and isopropoxy groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZSFGEQXPKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096786-64-9 |
Source
|
Record name | 5-fluoro-2-(propan-2-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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